Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

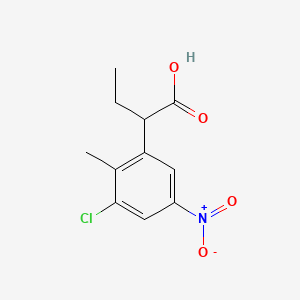

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethyl ester and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid typically involves multiple steps. One common method includes the nitration of 3-chloro-2-methylphenylacetic acid, followed by esterification to introduce the ethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification can be achieved using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Hydroxy derivative: Formed by the substitution of the chloro group.

Carboxylic acid: Formed by the hydrolysis of the ester group.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:

Ethyl 3-chloro-2-methylphenylacetic acid: Lacks the nitro group, resulting in different reactivity and biological properties.

Ethyl 3-nitro-2-methylphenylacetic acid: Lacks the chloro group, affecting its chemical behavior and applications.

Ethyl 3-chloro-5-nitrophenylacetic acid:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their aromatic nitro groups, which are often associated with various biological activities. The synthesis typically involves the introduction of a nitro group onto an aromatic ring followed by acetic acid derivatives. The general synthetic route can be outlined as follows:

- Starting Materials : Aromatic compounds with suitable substituents.

- Nitration : Introduction of the nitro group using nitrating agents.

- Acylation : Reaction with acetic acid derivatives to form the final product.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activities. Studies have shown that nitro-substituted compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Bacillus subtilis | Effective against |

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits dose-dependent cytotoxicity, particularly against leukemia and solid tumor cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| WEHI-3 (murine leukemia) | 15.0 | Significant cytotoxicity |

| MCF7 (breast cancer) | 29.3 | Moderate cytotoxicity |

| HCT116 (colon cancer) | 18.8 | Significant cytotoxicity |

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Interaction : Nitro groups can form reactive intermediates that bind to DNA, leading to strand breaks.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress, contributing to its cytotoxic effects.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between the presence of the nitro group and increased antimicrobial activity, suggesting that structural modifications could enhance efficacy .

Study on Cytotoxicity

A recent investigation focused on the cytotoxic effects of this compound on leukemia cell lines. The study found that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .

Eigenschaften

Molekularformel |

C11H12ClNO4 |

|---|---|

Molekulargewicht |

257.67 g/mol |

IUPAC-Name |

2-(3-chloro-2-methyl-5-nitrophenyl)butanoic acid |

InChI |

InChI=1S/C11H12ClNO4/c1-3-8(11(14)15)9-4-7(13(16)17)5-10(12)6(9)2/h4-5,8H,3H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

BDTDPTXCPCAYTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.